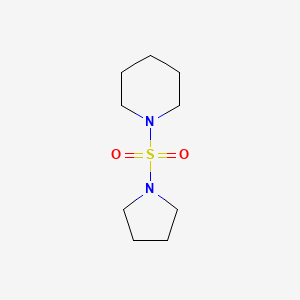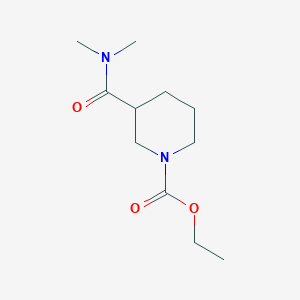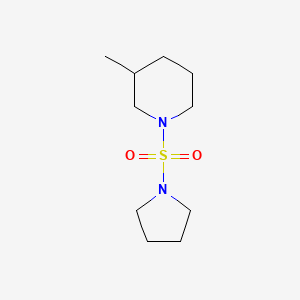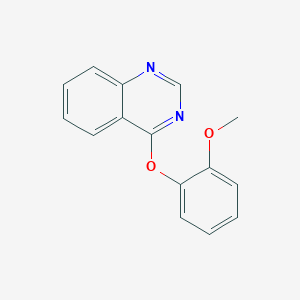
1-Pyrrolidin-1-ylsulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidin-1-ylsulfonylpiperidine, commonly known as PSP or PIPER, is a chemical compound that has been extensively studied for its potential applications in scientific research. PSP is a synthetic compound that was first synthesized in the early 2000s and has since been used in various research studies due to its unique properties.
Mécanisme D'action
The mechanism of action of PSP involves its ability to selectively bind to and block certain types of ion channels in the brain. This blockage can lead to changes in neuronal activity, which can ultimately affect various physiological processes.
Biochemical and Physiological Effects:
PSP has been shown to have a variety of biochemical and physiological effects on the brain and body. Some of these effects include changes in neuronal activity, alterations in neurotransmitter release, and changes in synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using PSP in lab experiments is its ability to selectively block certain types of ion channels. This can help researchers better understand the role of these channels in various neurological disorders. However, one of the limitations of using PSP is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments.
Orientations Futures
There are several future directions for research involving PSP. One potential area of study is the development of new compounds that are more selective and potent than PSP. Additionally, researchers may investigate the potential therapeutic applications of PSP for various neurological disorders. Finally, further studies may be conducted to better understand the physiological and biochemical effects of PSP on the brain and body.
Conclusion:
In conclusion, 1-Pyrrolidin-1-ylsulfonylpiperidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. PSP has been shown to selectively block certain types of ion channels in the brain, which can help researchers better understand the role of these channels in various neurological disorders. While there are some limitations to using PSP in lab experiments, there are also several future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of PSP involves several steps, including the reaction of piperidine with sulfuric acid, followed by the addition of pyrrolidine and sodium hydroxide. The resulting compound is then purified through a series of filtration and crystallization steps to obtain pure PSP.
Applications De Recherche Scientifique
PSP has been extensively studied for its potential applications in scientific research. One of the primary uses of PSP is as a tool for studying the function of ion channels in the brain. PSP has been shown to selectively block certain types of ion channels, which can help researchers better understand the role of these channels in various neurological disorders.
Propriétés
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNRPVXTTNCDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)



![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)




